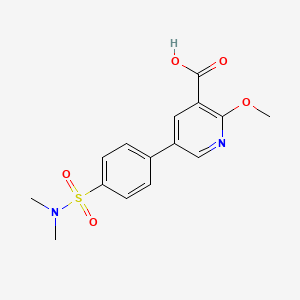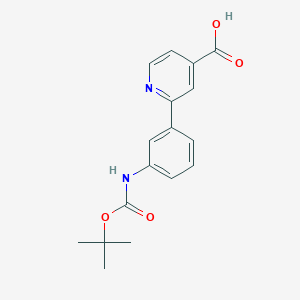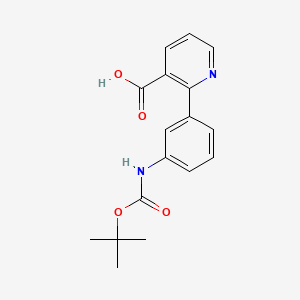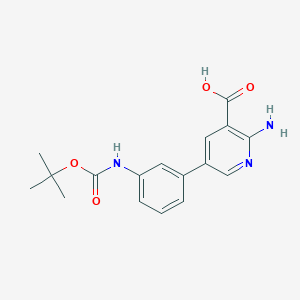
6-(3-BOC-Aminophenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-BOC-Aminophenyl)nicotinic acid, commonly referred to as BOC-Aminophenyl, is an organic compound that is used in a variety of scientific applications, including organic synthesis and biomedical research. BOC-Aminophenyl is a versatile compound that can be used to modify substrates and create novel molecules. This compound is also used in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
BOC-Aminophenyl is used in a variety of scientific research applications, including organic synthesis and biomedical research. In organic synthesis, BOC-Aminophenyl is used to modify substrates and create novel molecules. In biomedical research, BOC-Aminophenyl is used to study the biochemical and physiological effects of certain molecules. Additionally, BOC-Aminophenyl is used in a variety of other scientific experiments, such as drug delivery and gene expression studies.
Wirkmechanismus
The mechanism of action of BOC-Aminophenyl is not yet fully understood. However, it is believed that BOC-Aminophenyl acts as a catalyst in the synthesis of novel molecules. This means that BOC-Aminophenyl helps to speed up the reaction of two or more molecules to form a new molecule. Additionally, BOC-Aminophenyl is believed to be involved in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOC-Aminophenyl are not yet fully understood. However, it is believed that BOC-Aminophenyl may have a variety of effects on the body, including the regulation of gene expression and the modulation of enzyme activity. Additionally, BOC-Aminophenyl may have an effect on the immune system, as it has been shown to activate certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BOC-Aminophenyl in lab experiments include its low cost, easy synthesis, and versatility. Additionally, BOC-Aminophenyl is a relatively safe compound, making it suitable for use in a variety of experiments. The main limitation of BOC-Aminophenyl is its lack of specificity, as it can react with a variety of molecules. Additionally, the mechanism of action of BOC-Aminophenyl is not yet fully understood, which can make it difficult to predict the outcome of an experiment.
Zukünftige Richtungen
There are a variety of possible future directions for BOC-Aminophenyl research. One possible direction is to further investigate the biochemical and physiological effects of BOC-Aminophenyl. Additionally, research could be conducted to better understand the mechanism of action of BOC-Aminophenyl and to develop more specific synthetic methods. Another possible direction is to explore the use of BOC-Aminophenyl in drug delivery and gene expression studies. Finally, further research could be conducted to investigate the potential applications of BOC-Aminophenyl in other scientific fields, such as materials science and nanotechnology.
Synthesemethoden
BOC-Aminophenyl is typically synthesized through a two-step process involving the reaction of 3-bromo-2-hydroxybenzaldehyde and aminophenol. The first step involves the reaction of the two compounds in an aqueous solution, which produces a brominated hydroxylamine intermediate. This intermediate is then reacted with p-toluenesulfonic acid to produce BOC-Aminophenyl. This synthesis method is simple and cost-effective, making it a popular choice for scientists.
Eigenschaften
IUPAC Name |
6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)14-8-7-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQDZMWOPQBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)

![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)






